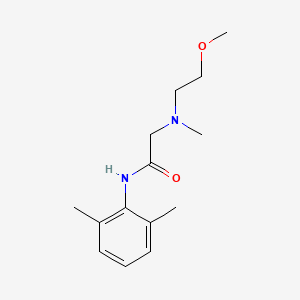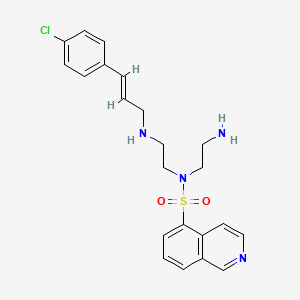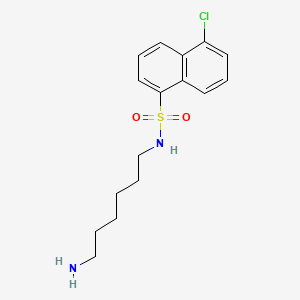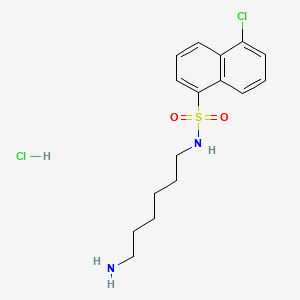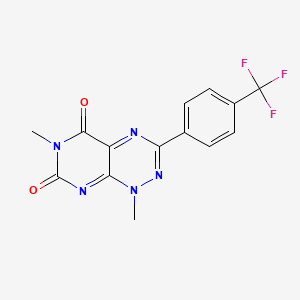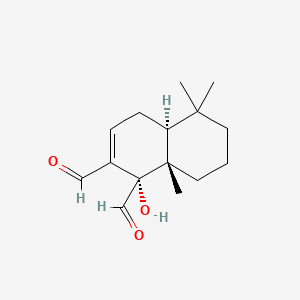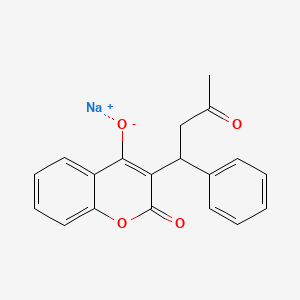
Warfarin sodium
Overview
Description
Warfarin sodium is a widely used anticoagulant, commonly referred to as a “blood thinner.” It is used to prevent and treat blood clots in the circulatory system, such as deep vein thrombosis and pulmonary embolism. This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation .
Mechanism of Action
Target of Action
Warfarin sodium primarily targets the Vitamin K Epoxide Reductase Complex 1 (VKORC1) in the liver . VKORC1 is a key enzyme that plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors .
Mode of Action
This compound acts as an antagonist to vitamin K . It inhibits the function of VKORC1, preventing the reduction of vitamin K to its active form . This inhibition disrupts the synthesis of biologically active forms of various clotting factors that are vitamin K-dependent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting VKORC1, this compound prevents the gamma-carboxylation of vitamin K-dependent coagulation factors, including Factors II, VII, IX, and X . Without gamma carboxylation, these factors cannot bind calcium and phospholipid membranes, which are necessary for their hemostatic function .
Pharmacokinetics
This compound exhibits nearly 100% oral bioavailability . It is extensively bound to plasma proteins, and is metabolized in the liver by several cytochrome P450 enzymes, including CYP2C9, 2C19, 2C8, 2C18, 1A2, and 3A4 . The elimination half-life of warfarin is about 35 hours , and it is excreted mainly in urine .
Result of Action
The primary molecular effect of this compound is the inhibition of coagulation . By preventing the activation of certain clotting factors, this compound reduces the blood’s ability to form clots. This makes it an effective treatment for conditions that are characterized by an increased risk of blood clot formation, such as venous thromboembolism and atrial fibrillation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dietary changes, particularly those involving vitamin K intake, can affect the body’s response to warfarin . Additionally, many other medications can interact with warfarin, either increasing or decreasing its effectiveness . Genetic factors, such as polymorphisms in the genes encoding for VKORC1 and CYP2C9, can also significantly influence the response to warfarin .
Biochemical Analysis
Biochemical Properties
Warfarin sodium acts by inhibiting the synthesis of vitamin K-dependent clotting factors, which include Factors II, VII, IX, and X . These factors are essential for the coagulation process, and their inhibition by this compound prevents the formation of blood clots .
Cellular Effects
This compound exerts its effects on various types of cells, primarily those involved in the coagulation process . By inhibiting the synthesis of vitamin K-dependent clotting factors, this compound affects the function of these cells, leading to a decreased ability to form blood clots . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of vitamin K epoxide reductase, an enzyme that reactivates vitamin K1 . Without sufficient active vitamin K1, the plasma concentrations of clotting factors II, VII, IX, and X are reduced, thus decreasing the clotting ability .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the anticoagulant effect of warfarin does not occur for at least three days after drug initiation despite prolongation of the prothrombin time (PT) at earlier time points . This is due to the depletion of both factor X and factor II (prothrombin), which are important for clinical efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Doses of 5-50 mg/kg have been associated with toxicity in both dogs and cats . Signs of toxicity include extreme fatigue, refusal to eat, bloody urine, and vomiting .
Metabolic Pathways
This compound is metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites . These metabolites then undergo phase II enzyme biotransformation to glucuronidated or sulfated metabolites before excretion .
Transport and Distribution
This compound distributes into a relatively small apparent volume of distribution of about 0.14 liter/kg . A distribution phase lasting 6 to 12 hours is distinguishable after rapid intravenous or oral administration of an aqueous solution .
Subcellular Localization
Given its mechanism of action, it is likely that this compound primarily interacts with enzymes in the cytoplasm where the vitamin K-dependent clotting factors are synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions: Warfarin sodium can be synthesized from warfarin acid. The reaction is typically conducted in a polar organic solvent, such as ethanol, using a volatilizable base like sodium bicarbonate or sodium carbonate at low temperatures. This method ensures the production of pure this compound without decomposition .
Industrial Production Methods: In industrial settings, this compound is prepared by reacting an aqueous sodium hydroxide solution with an excess of warfarin acid. The excess acid is then removed by adding ethanol and filtering the solution. This process yields crystalline this compound .
Chemical Reactions Analysis
Types of Reactions: Warfarin sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated metabolites, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Warfarin sodium has numerous applications in scientific research, including:
Chemistry: It is used as a standard compound in analytical chemistry for studying anticoagulant properties.
Biology: this compound is used in biological studies to understand blood coagulation mechanisms.
Medicine: It is extensively used in clinical settings to prevent and treat thromboembolic disorders.
Industry: this compound is used in the pharmaceutical industry for the production of anticoagulant medications
Comparison with Similar Compounds
- Apixaban (Eliquis)
- Dabigatran (Pradaxa)
- Rivaroxaban (Xarelto)
- Edoxaban (Savaysa)
Comparison: Warfarin sodium is unique in its mechanism of action as a vitamin K antagonist. Unlike newer anticoagulants such as apixaban, dabigatran, and rivaroxaban, which directly inhibit specific clotting factors, this compound works by inhibiting the synthesis of multiple clotting factors. This makes this compound highly effective but also requires careful monitoring of blood levels to avoid adverse effects .
Properties
CAS No. |
129-06-6 |
|---|---|
Molecular Formula |
C19H16NaO4 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |
InChI |
InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |
InChI Key |
FSSPYKRRYDTFQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na] |
Appearance |
White to off-white solid powder. |
Key on ui other cas no. |
129-06-6 5543-79-3 67430-45-9 |
physical_description |
Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998) |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Warfarin Sodium inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [, ] It does so by interfering with the action of vitamin K epoxide reductase, an enzyme essential for regenerating the active form of vitamin K. [, ] Without sufficient active vitamin K, the production of these clotting factors is impaired, leading to a decrease in blood clotting.
A: Inhibiting these factors (II, VII, IX, and X) disrupts the coagulation cascade, ultimately preventing the formation of fibrin, a key protein involved in clot formation. [, ] This leads to a prolonged prothrombin time (PT) and International Normalized Ratio (INR), laboratory measures of blood clotting ability. [, , ]
A: The molecular formula of this compound is C19H15NaO4, and its molecular weight is 330.3 g/mol. [, ]
ANone: Several spectroscopic techniques can be employed:
- Raman Spectroscopy: This technique is particularly useful for distinguishing between the amorphous and crystalline forms of this compound. Characteristic vibration peaks are observed at 1573 cm-1 and 1612 cm-1 for the API, while excipient peaks can be seen at 1463 cm-1. []
- IR Spectroscopy (IR-ATR): While less sensitive than Raman spectroscopy for this compound due to its low concentration in formulations, IR spectroscopy can still provide valuable information about its chemical structure. []
- UV Spectroscopy: This technique can be used to detect both protonated and unprotonated Warfarin ions in solution, offering insights into the drug's dissolution and stability in different media. []
A: this compound in flavored preservative-free formulations prepared from powder and stored in amber glass bottles, are stable for at least 30 days at room temperature and 45 days under refrigeration. [] The stability is less when prepared from tablets, with stability up to 21 days at 25°C and 30 days at 4°C. []
ANone: This section is not applicable as the provided research papers do not describe this compound as possessing catalytic properties or being used in catalytic applications.
ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling techniques for this compound.
ANone: This section is not applicable as the provided research papers do not delve into specific SAR studies on this compound.
ANone: Several factors influence this compound's stability, including:
- pH: The pH of the solution significantly impacts this compound's stability. At lower pH levels, the sodium salt dissociates, and the Warfarin ion becomes protonated, leading to the crystallization of the less soluble unsalted form. []
- Temperature: Temperature variations can affect the rate of degradation and potentially impact the drug's solubility. [, ]
- Light Exposure: this compound is known to be light sensitive and can undergo degradation upon exposure. [, ]
ANone: To enhance this compound's stability, these strategies are commonly used:
- Buffer Systems: Incorporating appropriate buffer systems helps maintain a stable pH, preventing significant fluctuations that could lead to degradation. [, ]
- Suitable Packaging: Using amber glass bottles helps protect the formulation from light, reducing photodegradation. []
- Temperature Control: Storing this compound formulations at recommended temperatures, often under refrigeration, can slow down degradation processes. []
ANone: This section is not applicable as the provided research papers primarily focus on the pharmacological and physicochemical aspects of this compound rather than SHE regulations.
A: this compound is readily absorbed after oral administration, achieving peak plasma concentrations within 1-4 hours. [, , , ] It is highly protein-bound (approximately 97%) primarily to albumin in the plasma. [, ] This binding significantly influences its distribution and elimination.
A: this compound undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, , ] Genetic variations in CYP2C9 can significantly influence an individual's response to this compound therapy. [, , ] The drug is primarily excreted in the urine as metabolites, with a small portion eliminated in the bile. [, ]
A: Many drugs can interact with this compound, altering its metabolism and clearance, potentially leading to significant fluctuations in INR levels. [, , , ] Close monitoring of INR is crucial when adding or discontinuing medications in patients stabilized on this compound.
A: Rat models have been commonly employed to investigate the pharmacokinetics and pharmacodynamics of this compound. [, , , , ] Researchers have used these models to explore the impact of various factors on drug absorption, distribution, metabolism, and excretion, including the influence of biliary drainage and co-administration with other drugs like Ferulic acid and gliclazide. [, ]
A: Yes, clinical trials have compared this compound to other anticoagulants, including low-dose heparin. [, ] These studies have provided valuable insights into the relative efficacy and safety profiles of these medications for preventing and treating venous thromboembolism.
ANone: This section is not explicitly addressed in the provided research papers.
ANone: This section is not included as per the request to exclude information about drug side effects, interactions, or contraindications.
ANone: This section is not applicable as the research papers primarily focus on conventional oral and intravenous administration routes for this compound and do not delve into targeted drug delivery strategies.
A: Polymorphisms in the CYP2C9 and VKORC1 genes significantly influence this compound's metabolism and therefore its dosage requirements. [, , ] Genetic testing for these polymorphisms can help personalize this compound dosing and potentially improve patient outcomes.
ANone: Several methods are employed, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying this compound in various matrices, including tablets and plasma. [, , , , , ]
- Spectrophotometry: This method, particularly UV spectrophotometry, is useful for determining this compound concentrations in solution, although it may be less specific than HPLC. [, , ]
- Raman Spectroscopy: While primarily used for qualitative analysis and distinguishing between different forms of this compound, Raman spectroscopy can be used for quantitative analysis when combined with appropriate calibration methods. [, ]
A: this compound exhibits dissolution rate-limited absorption, meaning its dissolution rate directly impacts the rate and extent of its absorption. [, , ] Factors influencing dissolution, such as the drug's solid form, particle size, and formulation excipients, can significantly affect its bioavailability.
ANone: Quality control measures for this compound tablets typically involve evaluating parameters such as:
- Weight Variation: Ensuring uniform tablet weight is crucial for dose consistency. [, ]
- Friability: Assessing the tablets' resistance to chipping and breakage during handling and transportation. []
- Hardness: Measuring the tablets' mechanical strength, which can impact disintegration and dissolution. [, ]
- Content Uniformity: Determining the uniformity of the active ingredient within a batch of tablets. [, , ]
- Dissolution Rate: Evaluating the rate at which the drug dissolves from the tablet, as it directly influences bioavailability. [, , ]
ANone: This specific aspect is not discussed in the provided research papers.
A: this compound, primarily metabolized by CYP2C9, can be influenced by co-administration with drugs that either induce or inhibit this enzyme. [, , , ] Enzyme induction can lead to decreased this compound levels and reduced efficacy, while enzyme inhibition can result in increased drug levels and an elevated risk of bleeding.
ANone: This aspect is not addressed in the provided research papers.
ANone: Several alternative anticoagulants are available, including:
- Heparins: Both unfractionated heparin and low molecular weight heparins (LMWHs) are effective anticoagulants. [, , ] LMWHs offer advantages like once-daily dosing and less frequent monitoring requirements compared to unfractionated heparin.
ANone: This topic is not covered in the research papers provided.
ANone: The research papers highlight the importance of:
- Analytical Equipment: Access to instruments like HPLC, spectrophotometers, and Raman spectrometers is crucial for characterizing, quantifying, and studying this compound. [, , , , , , , ]
- Animal Models: Rat models are frequently used to investigate this compound's pharmacokinetics, pharmacodynamics, and potential drug interactions. [, , , , ]
A: While the excerpts don't provide a detailed historical account, they refer to the early development and clinical use of this compound. [, ] These papers highlight the evolution of understanding regarding its mechanism of action, pharmacokinetics, and clinical applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
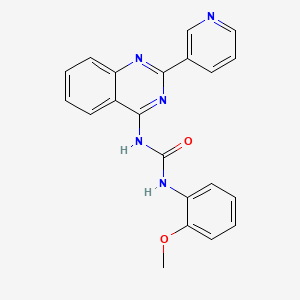
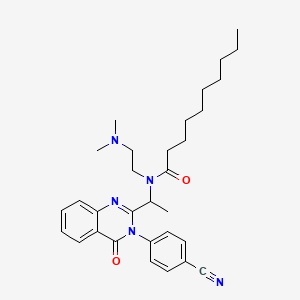
![3-{isopropyl[(Trans-4-Methylcyclohexyl)carbonyl]amino}-5-Phenylthiophene-2-Carboxylic Acid](/img/structure/B1684073.png)
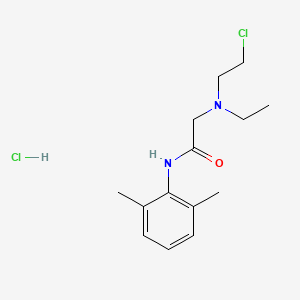
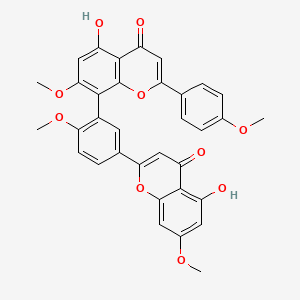
![2-[3-Ethoxy-2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-7-methoxy-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-methyloxan-2-yl]propanoic acid](/img/structure/B1684078.png)
